molecular formula C3H10ClNO3S B1354028 D-Cysteine hydrochloride monohydrate CAS No. 207121-46-8

D-Cysteine hydrochloride monohydrate

Cat. No.: B1354028
CAS No.: 207121-46-8
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-YBBRRFGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cysteine hydrochloride monohydrate: is a thiol-containing non-essential amino acid that is oxidized to form cystine . It is the D-enantiomer of cysteine and is not typically found in natural systems. This compound is often used in various scientific and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

D-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions due to its thiol group, which participates in redox reactions. It acts as a reducing agent and a nucleophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . Additionally, this compound is involved in the modulation of metabolism for growth, reproduction, and immunity .

Cellular Effects

This compound influences various cellular processes. It has been shown to activate chaperone-mediated autophagy in cerebellar Purkinje cells via the generation of hydrogen sulfide and Nrf2 activation . This activation leads to increased antioxidative activity and protection of cells from toxic stimuli. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by participating in redox reactions and serving as a precursor to important biomolecules like glutathione .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a reducing agent and a nucleophile in redox reactions, contributing to the formation of disulfide bonds in proteins . Additionally, it is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which activates Nrf2 and enhances chaperone-mediated autophagy . This process involves binding interactions with biomolecules and changes in gene expression that promote cellular protection and antioxidative activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term treatment with this compound has been shown to increase the amounts of Nrf2 and LAMP2A, a CMA-related protein, in the mouse cerebellum . These changes indicate that the compound has lasting effects on cellular function and antioxidative activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to activate chaperone-mediated autophagy and enhance antioxidative activity . At higher doses, there may be toxic or adverse effects, although specific studies on the toxicity of this compound are limited . It is essential to determine the appropriate dosage to balance its beneficial effects with potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which plays a role in cellular signaling and protection . Additionally, it serves as a precursor to glutathione, a critical antioxidant in cellular metabolism . These metabolic pathways highlight the compound’s role in maintaining cellular redox balance and protecting cells from oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, which determines its interactions with other biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Cysteine hydrochloride monohydrate involves several steps. One method includes the use of D-cysteine ion exchange resin purification, followed by hydrogen chloride gas salifying, and crystallization . Another method involves the ring opening of D-4-tetrahydrothiazole-4-carboxylic acid, which can be challenging due to poor optical purity and low product yield .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yield and purity. The use of advanced purification techniques and controlled reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: D-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidant properties and participates in redox reactions .

Common Reagents and Conditions: Common reagents used in these reactions include iodine, hydrochloric acid, and potassium iodide . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include cystine, which is the oxidized form of cysteine . Other products may include various derivatives depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-YBBRRFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cysteine hydrochloride monohydrate
Reactant of Route 2
D-Cysteine hydrochloride monohydrate
Reactant of Route 3
D-Cysteine hydrochloride monohydrate
Reactant of Route 4
D-Cysteine hydrochloride monohydrate
Reactant of Route 5
D-Cysteine hydrochloride monohydrate
Reactant of Route 6
D-Cysteine hydrochloride monohydrate
Customer
Q & A

Q1: What is the significance of D-Cysteine Hydrochloride Monohydrate in pharmaceutical manufacturing?

A1: this compound is a crucial chiral building block in the production of Cefminox Sodium, a third-generation cephalosporin antibiotic. [] This compound serves as a key intermediate in the multi-step synthesis of Cefminox Sodium.

Q2: Can you describe the process by which this compound is produced according to the research?

A2: The research outlines a process starting with L-Cysteine Hydrochloride Monohydrate. This readily available starting material undergoes racemization, a chemical process converting it into a mixture of both L and D enantiomers. This mixture then goes through a carefully controlled precipitation and separation procedure to isolate and purify the desired this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.